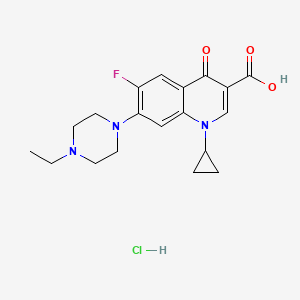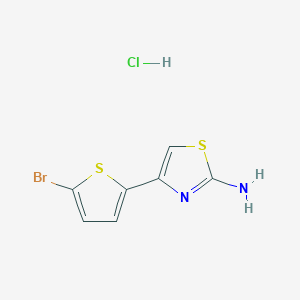
2-(ヒドロキシアミノ)-3-メチルブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyamino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyamino group (-NH-OH) and a methyl group (-CH3) attached to the butanoic acid backbone
科学的研究の応用
2-(Hydroxyamino)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用機序
Target of Action
It is known that amino acids play a crucial role in regulating skeletal muscle metabolism . They are the building blocks for all life forms and make up human tissue proteins . Amino acids, particularly essential amino acids (EAA) or conditionally essential amino acids (CEAA), are commonly consumed as nutritional supplements by athletes across all levels of sports participation and individuals engaged in regular and moderate physical activity .
Mode of Action
Amino acids in general have been found to regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage . They can ionize at physiological pH and can be posttranslationally modified to form various derivatives .
Biochemical Pathways
For instance, they can be metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of various acids . They also play a role in protein synthesis and degradation, maintaining an intricate equilibrium between muscle protein synthesis (MPS) and muscle protein breakdown (MPB) .
Pharmacokinetics
Therapeutic peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Amino acids in general are known to regulate skeletal muscle metabolism, enhance lean body mass (lbm), and mitigate exercise-induced muscle damage .
Action Environment
The long fermentation period plays a pivotal role in enhancing the quality of base liquor in the production of chinese strong-flavor baijiu . The microflora inhabiting the fermenting grains undergo dynamic shifts, leading to the production of corresponding metabolic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as 3-methylbutanoic acid, with hydroxylamine under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out in an organic solvent such as toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(Hydroxyamino)-3-methylbutanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the purification and isolation of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
2-(Hydroxyamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines .
類似化合物との比較
2-(Hydroxyamino)-3-methylbutanoic acid can be compared with other similar compounds, such as:
2-Amino-3-methylbutanoic acid: Lacks the hydroxy group, leading to different chemical reactivity and biological activity.
3-Hydroxy-2-methylbutanoic acid: Has a hydroxyl group on a different carbon, resulting in distinct chemical properties.
2-(Hydroxyamino)-3-ethylbutanoic acid: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
特性
IUPAC Name |
2-(hydroxyamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKBQAJOBYINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21209-73-4 |
Source


|
| Record name | 2-(hydroxyamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429320.png)
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2429321.png)

![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)
![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)

![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2429328.png)
![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)
![1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2429336.png)
![1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol](/img/structure/B2429337.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2429338.png)


![N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429342.png)
